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MDM2-p53-IN-16

Cancer Research MDM2-p53 Interaction Biochemical Assay

Standard MDM2 inhibitors lack TSPO affinity, limiting mechanistic studies in glioblastoma models. MDM2-p53-IN-16 uniquely engages both targets from a 2-phenylindolylglyoxylyldipeptide scaffold. - MDM2-p53 dissociation IC50: 4.3 nM - TSPO binding Ki: 87.2 nM - Antiproliferative activity (U87MG): IC50 = 1.2 µM - 2.7-fold higher potency vs. lead compound 3 - Validated in wild-type p53 GBM cells (U87MG, U343MG) Available for immediate R&D use as a reference standard or chemical probe.

Molecular Formula C32H33N3O5
Molecular Weight 539.6 g/mol
Cat. No. B10854685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDM2-p53-IN-16
Molecular FormulaC32H33N3O5
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C32H33N3O5/c1-20(2)18-26(32(39)40-3)35-30(37)25(19-21-12-6-4-7-13-21)34-31(38)29(36)27-23-16-10-11-17-24(23)33-28(27)22-14-8-5-9-15-22/h4-17,20,25-26,33H,18-19H2,1-3H3,(H,34,38)(H,35,37)/t25-,26-/m0/s1
InChIKeyANEVZIOZUQXCFC-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDM2-p53-IN-16: Dual MDM2/TSPO Inhibitor Overview


MDM2-p53-IN-16 is a spirooxindole-derived small molecule inhibitor [1] that disrupts the protein-protein interaction between the MDM2 oncoprotein and the p53 tumor suppressor . It belongs to the chemical class of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives, as disclosed in patent WO2015155332 [2]. By binding to the p53-binding pocket of MDM2, MDM2-p53-IN-16 prevents MDM2-mediated ubiquitination and degradation of p53, thereby reactivating the p53 pathway .

Dual MDM2/TSPO targeting for pathway crosstalk studies
Selects for p53 reactivation and TSPO engagement in GBM models
Biochemical MDM2-p53 inhibition at reported low-nanomolar potency
Supports p53 wild-type reactivation assays and protein-protein interaction screening
2-Phenylindolylglyoxylyldipeptide scaffold distinct from clinical MDM2 antagonists
Differentiates from nutlin-class or piperidinone-based inhibitors for SAR studies

MDM2-p53-IN-16: Why It Cannot Be Substituted


MDM2 inhibitors are not a monolithic class; they exhibit substantial variability in biochemical potency, cellular activity, and off-target profiles [1]. The IC50 value for disrupting the MDM2-p53 complex spans over three orders of magnitude across commercially available inhibitors, from 0.045 nM for AMG 232 to 90 nM for Nutlin-3a . These differences directly impact the concentration required to achieve target engagement in cellular assays and can lead to divergent biological readouts [2]. Furthermore, structurally distinct inhibitor chemotypes, such as spirooxindoles versus imidazolines, may possess unique off-target interactions that influence experimental interpretation [3]. Therefore, substituting one MDM2 inhibitor for another without verifying the specific biochemical and cellular parameters of the chosen compound risks confounding results and misinterpreting p53-dependent phenotypes.

Single-target MDM2 inhibitors

Lack TSPO engagement; dual MDM2/TSPO polypharmacology may not be recapitulated, altering cellular response in GBM models.

Clinical candidate comparators

RG7112, AMG-232, or SAR405838 possess divergent potency ranges and scaffold-specific pharmacology; mechanistic context may not transfer.

Structural analogs

The 2-phenylindolylglyoxylyldipeptide core determines dual-target binding; close analogs may lose TSPO affinity or p53 dissociation activity.

MDM2-p53-IN-16: Quantitative Differentiation Evidence


MDM2-p53 Dissociation Potency vs. Lead Compound

MDM2-p53-IN-16 demonstrates a 21-fold improvement in biochemical potency for disrupting the MDM2-p53 protein-protein interaction compared to the first-generation MDM2 inhibitor Nutlin-3a . This quantitative difference in IC50 indicates that significantly lower concentrations of MDM2-p53-IN-16 are required to achieve equivalent target engagement in cell-free systems.

MDM2-p53 Dissociation
Head-to-head
IC50 4.3 nM vs. 11.65 nM (lead 3)
2.7-fold lower IC50
Supports MDM2-p53 dissociation endpoint comparison
Fluorescence polarization assay [1]
Cancer Research MDM2-p53 Interaction Biochemical Assay

TSPO Binding Affinity vs. Lead Compound

In U87MG glioblastoma cells, MDM2-p53-IN-16 exhibits a cellular anti-proliferative IC50 of 1.2 µM after 48 hours [1]. While this absolute potency is moderate, it is approximately 4-fold more potent than Nutlin-3a, which has a reported cellular IC50 of around 5 µM in the same U87MG cell line under similar conditions [2][3].

TSPO Binding Affinity
Head-to-head
Ki 87.2 nM vs. 438 nM (lead 3)
5-fold lower Ki
TSPO binding affinity context for dual-target profiling
[³H]PK11195 competitive binding, rat kidney membranes [1]
Glioblastoma Cell Proliferation Cellular Assay

p53 Stabilization in GBM Cells vs. Lead Compound

MDM2-p53-IN-16 (IC50 = 4.3 nM) occupies a distinct potency niche among MDM2 inhibitors. It is 1.4-fold less potent than the clinical-stage inhibitor RG7388 (Idasanutlin, IC50 = 6 nM) [1] and 7-fold less potent than AMG 232 (IC50 = 0.6 nM) , but remains a high-potency tool compound for basic research. Importantly, MDM2-p53-IN-16 is 6-fold more potent than the structurally related spirooxindole MDM2-p53-IN-15 (IC50 = 26.1 nM) .

p53 Stabilization in GBM Cells
Head-to-head
242% of control (1 µM, 8 h)
vs. ~180% (lead 3)
Supports p53 pathway-response interpretation in GBM
U87MG cells, Western blot [1]
MDM2-p53 Interaction Biochemical Assay Clinical Candidate

Antiproliferative Activity in GBM Cells vs. Lead Compound

MDM2-p53-IN-16 exhibits a characterized off-target interaction with the translocator protein (TSPO), binding with a Ki of 87.2 nM [1]. In contrast, Nutlin-3a is not reported to bind TSPO [2]. This secondary pharmacology is a quantifiable difference that must be considered during experimental design.

Antiproliferative Activity
Head-to-head
IC50 1.2 µM vs. 2.6 µM (lead 3)
2.2-fold lower IC50
Cell-model endpoint review, MTT assay context
U87MG cells, 48 h [1]
Off-Target Selectivity Translocator Protein

MDM2-p53-IN-16: Research and Industrial Use Cases


p53 Reactivation Studies in GBM Models

Given its potent biochemical IC50 of 4.3 nM and demonstrated cellular activity (IC50 of 1.2 µM in U87MG cells), MDM2-p53-IN-16 is a suitable tool compound for investigating p53 pathway reactivation in glioblastoma [1]. Its 4-fold greater cellular potency compared to Nutlin-3a [2] makes it a preferred choice for studies requiring robust p53 stabilization in GBM cell lines with minimal compound usage.

Dual MDM2/TSPO Mechanistic Studies

The well-characterized TSPO binding affinity (Ki = 87.2 nM) of MDM2-p53-IN-16 [1] makes it a unique probe for studying the intersection of p53 and TSPO signaling, particularly in glioblastoma where TSPO is overexpressed [2]. For researchers intentionally exploring this dual-target pharmacology, MDM2-p53-IN-16 offers a defined profile, unlike other MDM2 inhibitors lacking this secondary activity.

Benchmarking New MDM2 Inhibitor Candidates

As a derivative from the WO2015155332 patent family [1], MDM2-p53-IN-16 serves as a key data point for SAR campaigns focused on spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one MDM2 inhibitors. Its 6-fold improvement in biochemical potency over the closely related analog MDM2-p53-IN-15 (IC50 = 26.1 nM) [2] provides a clear quantitative benchmark for evaluating the impact of specific structural modifications on target engagement.

Comparative Pharmacology Across MDM2 Chemotypes

MDM2-p53-IN-16 offers a potency level (IC50 = 4.3 nM) that is high but significantly lower than picomolar clinical candidates like AMG 232 (IC50 = 0.6 nM) [1]. This intermediate potency can be advantageous in assays where extremely high affinity leads to rapid receptor saturation, narrow dynamic ranges, or complex binding kinetics. It provides a reliable p53 reactivation signal while minimizing the experimental noise associated with ultra-potent compounds [2].

Application
Selection Property
Validation Focus
p53 Reactivation Studies in GBM Models
MDM2-p53 dissociation and p53 stabilization profile
p53-dependent apoptotic and cell-cycle endpoint analysis
Dual MDM2/TSPO Mechanistic Studies
Dual MDM2/TSPO binding profile
TSPO-mediated mitochondrial pathway and p53 crosstalk
Benchmarking New MDM2 Inhibitor Candidates
Well-characterized biochemical potency range
Calibration against known MDM2 inhibitors in p53 wild-type models
Comparative Pharmacology Across MDM2 Chemotypes
Distinct 2-phenylindolylglyoxylyldipeptide scaffold and dual-target profile
Structure-activity relationship for MDM2/TSPO selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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